
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features a furan ring and a pyridine ring connected by a propenone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 2-acetylpyridine in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propanone.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Thiophen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure with the pyridine ring attached at a different position.
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to the combination of the furan and pyridine rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C12H9NO2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
3-(furan-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO2/c14-12(11-5-1-2-8-13-11)7-6-10-4-3-9-15-10/h1-9H |
InChI-Schlüssel |
XYESCZMPXGBLQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


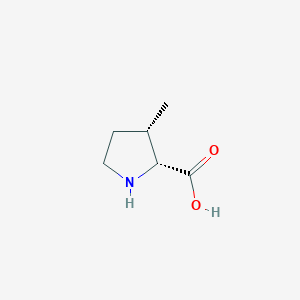
![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)
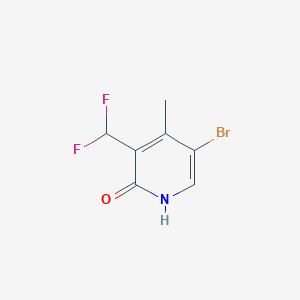
![N-{[1-Methyl-2-(4-methylpiperazin-1-YL)indol-3-YL]methylidene}hydroxylamine](/img/structure/B12512879.png)
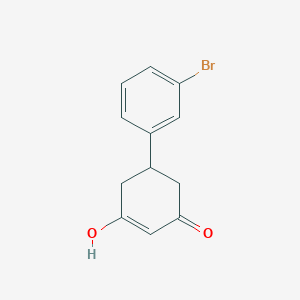
![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one](/img/structure/B12512886.png)
![7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12512901.png)
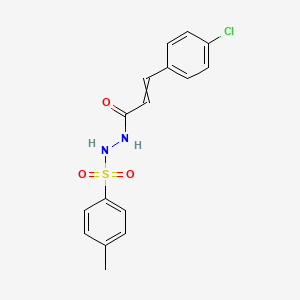
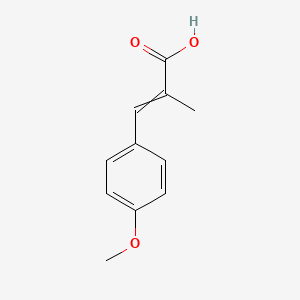
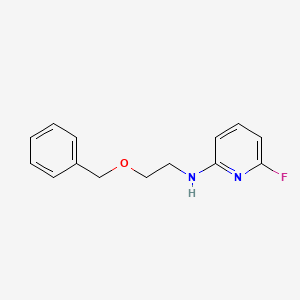
![3-[(Dimethylamino)methylidene]-5-methylfuran-2-one](/img/structure/B12512916.png)
![7-Chlorothiazolo[4,5-b]pyridine](/img/structure/B12512924.png)

